2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is a chemical compound with the molecular formula C10H13NO. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) analogs, to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a manner that results in a variety of biological activities .
Biochemical Pathways
Thiq analogs are known to exert their effects through various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a neuroprotective agent due to its structural similarity to natural isoquinoline alkaloids.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- 3,4-Dihydro-1H-isoquinoline
Comparison: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is unique due to the presence of a hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group distinguishes it from other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline, which lacks this functional group .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-4,12H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGLUVRQLFWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper you provided?
A1: The research paper [] focuses on the synthesis of a specific derivative of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, namely 1-(α-Hydroxy-4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol. The paper's title translates to "Studies on the Synthesis of Heterocyclic Compounds (175th Report): Synthesis of 1-(α-Hydroxy-4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol."
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